2-Phenyl-2,3-dihydro-1-benzothiophen-3-one
Overview
Description
2-Phenyl-2,3-dihydro-1-benzothiophen-3-one is an organic compound with the molecular formula C14H10OS It belongs to the class of benzothiophenes, which are sulfur-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2,3-dihydro-1-benzothiophen-3-one can be achieved through several methods. One common approach involves the cyclization of 2-phenylthiobenzaldehyde under acidic conditions. This reaction typically requires a strong acid catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of advanced catalytic systems and process optimization techniques can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2,3-dihydro-1-benzothiophen-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield the corresponding dihydrobenzothiophene derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrobenzothiophene derivatives
Substitution: Halogenated, nitrated, and sulfonated benzothiophene derivatives
Scientific Research Applications
2-Phenyl-2,3-dihydro-1-benzothiophen-3-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Phenyl-2,3-dihydro-1-benzothiophen-3-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The compound’s unique structure allows it to bind to active sites of target proteins, leading to changes in their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylbenzothiophene
- 2,3-Dihydrobenzothiophene
- Benzothiophene-3-one
Uniqueness
2-Phenyl-2,3-dihydro-1-benzothiophen-3-one is unique due to the presence of both a phenyl group and a dihydrobenzothiophene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a balance of reactivity and stability, which is advantageous in synthetic and medicinal chemistry.
Biological Activity
2-Phenyl-2,3-dihydro-1-benzothiophen-3-one is a compound of significant interest in medicinal chemistry due to its unique structural properties, which include a benzothiophene moiety and a phenyl group. This compound has been studied for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The molecular formula of this compound is , with a molecular weight of approximately 226.294 g/mol. The compound features a thiophene ring and a carbonyl group, which contribute to its chemical reactivity and biological activity.
The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets in biological systems. It has been shown to act as an inhibitor of certain enzymes or receptors, modulating various biochemical pathways. This interaction can lead to significant changes in cellular activity and function.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it showed notable inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. A study investigating its effects on human cancer cell lines revealed that it induces apoptosis in breast cancer cells (MCF-7) through the activation of caspase pathways. The IC50 value for cell proliferation inhibition was determined to be approximately 30 µM .
Table 1: Summary of Biological Activities
Activity Type | Target Organism/Cell Line | Observed Effect | IC50/Minimum Inhibitory Concentration |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | Inhibition of growth | 50 µg/mL |
Antimicrobial | Escherichia coli | Inhibition of growth | 50 µg/mL |
Anticancer | MCF-7 (breast cancer) | Induction of apoptosis | 30 µM |
Case Study 1: Enzyme Inhibition
In a recent study, the enzyme inhibition potential of this compound was assessed against human monoamine oxidase (MAO) enzymes. The compound exhibited selective inhibition towards MAO-B with an IC50 value of 21 nM, indicating its potential use in treating neurodegenerative diseases .
Case Study 2: Protein-Ligand Interaction
Another investigation focused on the interaction between the compound and specific proteins involved in cancer progression. Molecular docking studies suggested that it binds effectively to the active sites of target proteins, leading to conformational changes that inhibit their activity .
Properties
IUPAC Name |
2-phenyl-1-benzothiophen-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10OS/c15-13-11-8-4-5-9-12(11)16-14(13)10-6-2-1-3-7-10/h1-9,14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIXUROTJVJZOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30404956 | |
Record name | Benzo[b]thiophen-3(2H)-one, 2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30404956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53614-69-0 | |
Record name | Benzo[b]thiophen-3(2H)-one, 2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30404956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.